methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

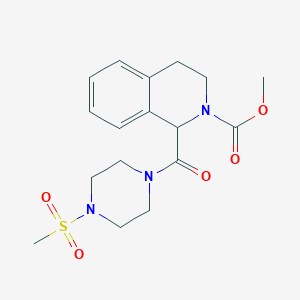

Methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule characterized by a fused dihydroisoquinoline core, a piperazine ring substituted with a methylsulfonyl group, and a methyl ester moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines features of both heterocyclic and sulfonamide-containing pharmacophores.

Properties

IUPAC Name |

methyl 1-(4-methylsulfonylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-25-17(22)20-8-7-13-5-3-4-6-14(13)15(20)16(21)18-9-11-19(12-10-18)26(2,23)24/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQZPQHRVHDSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many piperazine derivatives interact with histamine h1 receptors, which play a crucial role in allergic reactions.

Mode of Action

They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic response triggered by histamine.

Biochemical Pathways

The compound likely affects the histamine-mediated inflammatory pathway. By acting as an H1 receptor antagonist, it can potentially inhibit the release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines. This can lead to a reduction in the cardinal signs of inflammation including pain, heat, redness, and swelling.

Pharmacokinetics

Piperazine is known to be freely soluble in water, which could potentially influence its absorption and distribution in the body.

Result of Action

The compound’s action results in a decrease in the number of writhings induced by acetic acid, reduction in paw licking time in the second phase of the formalin test, and reduction in oedema formation. It also reduces cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α.

Biological Activity

Methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl 1-(4-methylsulfonylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 381.45 g/mol

- Purity : Typically 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It is hypothesized to bind to specific receptors involved in neurotransmission and cellular signaling pathways, potentially affecting mood and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi . The presence of the piperazine moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Anticancer Potential

Research has explored the anticancer properties of this compound. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways . The compound's structural features allow it to interact with DNA and RNA synthesis processes, inhibiting tumor growth.

Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers and improve neuronal survival in vitro . This suggests a potential role in treating conditions such as Alzheimer's disease and Parkinson's disease.

Study 1: Antimicrobial Efficacy

A study conducted on a series of isoquinoline derivatives, including this compound, reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that it inhibited cell proliferation by up to 70% at concentrations of 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: piperazine derivatives, sulfonamide-containing heterocycles, and dihydroisoquinoline-based scaffolds. Below is a comparative analysis of key properties and research findings.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Piperazine vs.

Dihydroisoquinoline Core: Unlike simpler dihydroisoquinoline esters, the target compound’s fused ring system may confer rigidity, influencing binding specificity to protein targets .

Methyl Ester vs. Carboxylic Acid : The methyl ester moiety increases lipophilicity (LogP ~1.8) relative to free carboxylic acid analogs (LogP ~0.5), aligning with trends in prodrug design .

Methodological Considerations for Similarity Assessment

As highlighted in computational studies, similarity metrics (e.g., Tanimoto coefficient, molecular fingerprinting) must account for both structural and functional features . For example:

- Structural Similarity: The target compound shares <50% similarity with piperazine-1-carboxylates due to the dihydroisoquinoline core.

- Functional Similarity : Methylsulfonyl groups in analogs correlate with kinase inhibition (e.g., COX-2 inhibitors), suggesting a plausible mechanism for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.